4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine
Overview
Description
4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine is an organic compound with the molecular formula C13H20N2 It is a derivative of pyridine, featuring a methyl group at the 4-position and a 3-methylcyclohexyl group attached to the nitrogen atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and 3-methylcyclohexylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The 4-methylpyridine is reacted with 3-methylcyclohexylamine in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Scaling up the laboratory synthesis method with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Purification: The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the cyclohexyl group.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1-methylcyclohexyl)pyridin-3-amine
- 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine
- 4-methyl-N-(4-methylcyclohexyl)pyridin-3-amine
Uniqueness
4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine is unique due to the specific positioning of the methyl groups on both the pyridine ring and the cyclohexyl moiety, which can influence its chemical reactivity and biological activity differently compared to its isomers.
This compound’s distinct structural features make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-5-12(8-10)15-13-9-14-7-6-11(13)2/h6-7,9-10,12,15H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLMAOASZOZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.